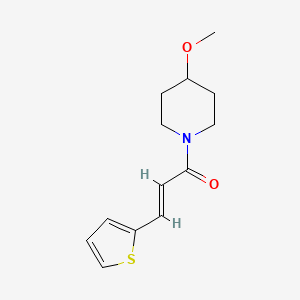![molecular formula C14H16ClN3OS B6443909 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640828-93-7](/img/structure/B6443909.png)
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, indicating a strong diamagnetic ring current . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are used in various synthetic drugs and appear in antibiotics like bacitracin and penicillin . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .科学的研究の応用
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine has a variety of applications in scientific research. It has been used to study the effects of small molecules on biological systems, such as the effects of drugs on the body. It has also been used to study the effects of environmental pollutants on human health. In addition, it has been used to study the structure and function of proteins, as well as the structure and function of enzymes.
作用機序
The mechanism of action of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body. It is thought to bind to certain proteins and enzymes, which can then alter the structure and function of those proteins and enzymes. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in some studies. It has also been shown to have an effect on the cardiovascular system, as it has been shown to reduce the risk of heart disease. In addition, it has been shown to have an effect on the nervous system, as it has been shown to reduce anxiety and depression.
実験室実験の利点と制限
One of the major advantages of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is its small size, which makes it an ideal compound for studying the effects of small molecules on biological systems. In addition, it is relatively easy to synthesize and scale up for large-scale production. However, it is important to note that the effects of this compound on biological systems are not fully understood, so it is important to be cautious when using it in experiments.
将来の方向性
There are a number of potential future directions for 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine. One potential direction is to further study its effects on biological systems. This could include conducting studies to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to develop new drugs or treatments for diseases. Another potential direction is to use this compound as a building block for creating more complex molecules. This could lead to the development of new compounds with novel properties. Finally, this compound could be used to study the effects of environmental pollutants on human health.
合成法
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is synthesized using a two-step process. In the first step, the 4-methoxy-1-(1,3-thiazol-2-yl)piperidine is reacted with aqueous sodium hydroxide to form the sodium salt of the thiazol-2-yl piperidine. In the second step, the sodium salt is reacted with 3-chloro-pyridine to form the desired this compound compound. The two-step process is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-9-16-4-1-13(12)19-10-11-2-6-18(7-3-11)14-17-5-8-20-14/h1,4-5,8-9,11H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCLRDGSSORSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)
![5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443852.png)
![8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443860.png)
![6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443869.png)
![4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6443874.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
![4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6443893.png)
![5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B6443900.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine](/img/structure/B6443921.png)
![5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443922.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6443933.png)
